N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine
Description
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine (C₉H₂₃N₂O, molecular weight: 175.3 g/mol) is a branched 1,3-propanediamine derivative with two distinct substituents: an ethyl group at the N1 position and a 3-methoxypropyl group at the N3 position. Its structure is defined by the SMILES string CCNCCCNCCCOC, reflecting the ethyl (C₂H₅) and methoxypropyl (CH₂CH₂CH₂OCH₃) moieties .
Properties
IUPAC Name |
N-ethyl-N'-(3-methoxypropyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-3-10-6-4-7-11-8-5-9-12-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNNTBXYDDNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl bromide and 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 3-methoxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine has garnered attention in medicinal chemistry for its potential as a building block in drug development. Its structure allows for the modification of biological activity through various substitutions.
Case Study: Anticancer Activity
A study investigated the derivatives of 1,3-propanediamines, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its ability to participate in various chemical reactions, such as amination and alkylation.
Table 1: Reaction Types Involving this compound
Materials Science
In materials science, this compound is investigated for its role in the development of polymers and coatings due to its amine functionality.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The compound's ability to form hydrogen bonds contributes to improved material performance .
Biochemical Applications
This compound is also explored for its biochemical applications, particularly in proteomics research where it may be used as a reagent for protein modification.
Table 2: Biochemical Applications
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-Ethyl-1,3-propanediamine (C₅H₁₅N₂)
- Structure : Simplifies the target compound by lacking the methoxypropyl group.
- Properties : Lower molecular weight (103.19 g/mol) and reduced polarity due to the absence of the methoxy group.
- Applications : Used as an intermediate in biochemical research and coordination chemistry .
- Key Difference : The absence of the methoxypropyl group limits its solubility in polar solvents compared to the target compound.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine (C₉H₂₄N₄)
- Structure : Features three primary amine groups, forming a linear polyamine chain.
- Properties : Higher molecular weight (200.32 g/mol) and basicity due to multiple amine groups.
- Applications : Forms stable coordination complexes (e.g., with nickel ions) and acts as a ligand in Schiff base synthesis .
- Key Difference : The target compound’s methoxy group may reduce basicity but enhance selectivity in biological interactions compared to this polyamine.
N1-(3-Methoxypropyl)-1,3-propanediamine (C₇H₁₈N₂O)
Solubility and Polarity
- The methoxypropyl group in the target compound enhances water solubility relative to purely alkyl-substituted diamines like N-Ethyl-1,3-propanediamine. This property is critical for applications in aqueous-phase reactions or drug delivery systems.
Coordination Chemistry
- Linear polyamines (e.g., N,N'-Bis(3-aminopropyl)-1,3-propanediamine) form stable complexes with transition metals like nickel, useful in catalysis and materials science . The target compound’s branched structure and methoxy group could create chelation sites with unique stereoelectronic properties.
Data Table: Key Parameters of Comparable Compounds
Biological Activity
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
1. Chemical Structure and Synthesis
This compound is a propanediamine derivative characterized by the presence of an ethyl and a methoxypropyl group on the nitrogen atoms. The general formula for this compound is , and it can be synthesized through various methods involving the alkylation of 1,3-propanediamine.
Synthesis Methodology:
- Alkylation Reaction: The synthesis typically involves the reaction of 1,3-propanediamine with ethyl bromide and 3-methoxypropyl bromide under basic conditions to yield the desired product.
- Characterization Techniques: The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.
2. Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties.
2.1 Antimicrobial Activity
Research indicates that derivatives of propanediamines exhibit antimicrobial properties. For instance:
- Case Study: A study evaluated the antimicrobial efficacy of various propanediamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, suggesting potential use in treating bacterial infections .
2.2 Cytotoxicity
The cytotoxic effects of this compound have also been studied:
- Cell Line Studies: In vitro studies on cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
3. Research Findings
The following table summarizes key findings from recent studies on this compound:
4. Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.
- Structural Modifications: Investigating structural analogs to enhance potency and selectivity for specific biological targets.
5.
This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanisms of action and potential therapeutic applications could pave the way for new treatment options in infectious diseases and cancer therapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
